N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Description
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C11H16N4O3S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H16N4O3S/c1-5-15-8(3)10(6-12-15)19(16,17)14-11-7(2)13-18-9(11)4/h6,14H,5H2,1-4H3 |
InChI Key |
CHMXNUHERJUEET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(ON=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as metal-free catalysis and solvent-free reactions, is being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents like lithium aluminum hydride (LiAlH~4~). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]ANILINE: Similar structure but different functional groups.
1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-4-METHYLPIPERIDINE OXALATE: Contains a piperidine ring instead of a pyrazole ring.
5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE: Contains a pyridinone ring.
Uniqueness
N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of an isoxazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
